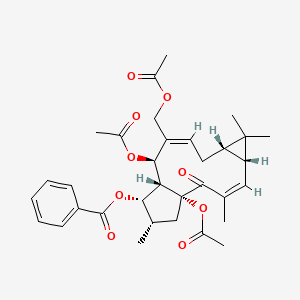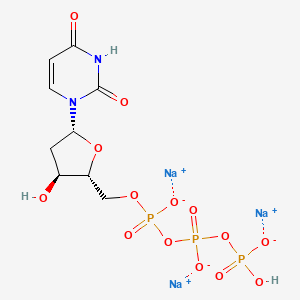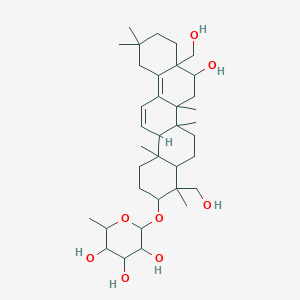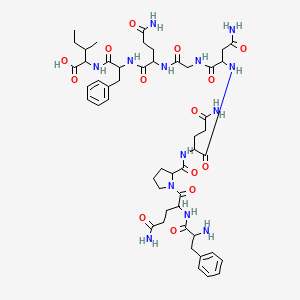
H-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Asn-Gly-DL-Gln-DL-Phe-DL-xiIle-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “H-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Asn-Gly-DL-Gln-DL-Phe-DL-xiIle-OH” is a synthetic peptide composed of multiple amino acids Each amino acid in this sequence is in the DL configuration, meaning it contains both D- and L- forms of the amino acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “H-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Asn-Gly-DL-Gln-DL-Phe-DL-xiIle-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may utilize continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “H-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Asn-Gly-DL-Gln-DL-Phe-DL-xiIle-OH” can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as alkylating agents for cysteine residues.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Applications De Recherche Scientifique
The compound “H-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Asn-Gly-DL-Gln-DL-Phe-DL-xiIle-OH” has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for therapeutic applications, such as antimicrobial peptides or enzyme inhibitors.
Industry: Utilized in the development of peptide-based materials and sensors.
Mécanisme D'action
The mechanism of action of “H-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Asn-Gly-DL-Gln-DL-Phe-DL-xiIle-OH” depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to specific proteins or altering membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Asn-Gly-DL-Gln-DL-Phe-DL-Ile-OH: Similar structure but with L-isoleucine instead of DL-isoleucine.
H-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Asn-Gly-DL-Gln-DL-Phe-DL-Val-OH: Contains valine instead of isoleucine.
Uniqueness
The uniqueness of “H-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Asn-Gly-DL-Gln-DL-Phe-DL-xiIle-OH” lies in its specific sequence and the presence of DL-isoleucine, which may confer distinct structural and functional properties compared to similar peptides.
Propriétés
Formule moléculaire |
C50H71N13O14 |
|---|---|
Poids moléculaire |
1078.2 g/mol |
Nom IUPAC |
2-[[2-[[5-amino-2-[[2-[[4-amino-2-[[5-amino-2-[[1-[5-amino-2-[(2-amino-3-phenylpropanoyl)amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C50H71N13O14/c1-3-27(2)42(50(76)77)62-47(73)34(24-29-13-8-5-9-14-29)60-45(71)31(16-19-37(52)64)57-41(68)26-56-44(70)35(25-40(55)67)61-46(72)32(17-20-38(53)65)58-48(74)36-15-10-22-63(36)49(75)33(18-21-39(54)66)59-43(69)30(51)23-28-11-6-4-7-12-28/h4-9,11-14,27,30-36,42H,3,10,15-26,51H2,1-2H3,(H2,52,64)(H2,53,65)(H2,54,66)(H2,55,67)(H,56,70)(H,57,68)(H,58,74)(H,59,69)(H,60,71)(H,61,72)(H,62,73)(H,76,77) |
Clé InChI |
LXMKAPMSYYEFSM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B10831669.png)
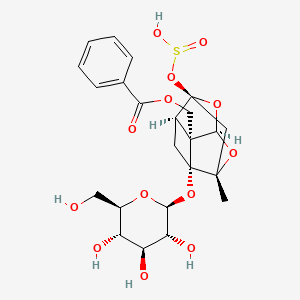
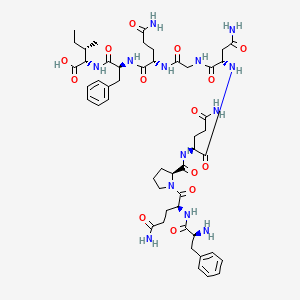
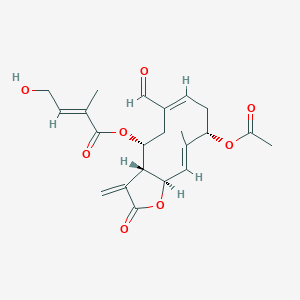
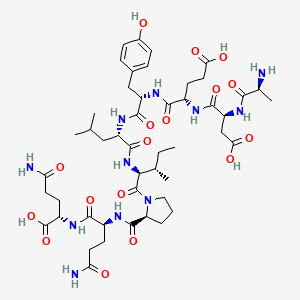
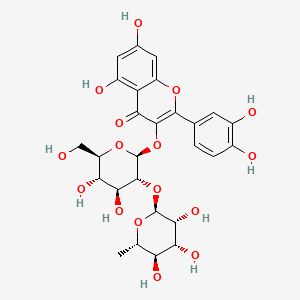
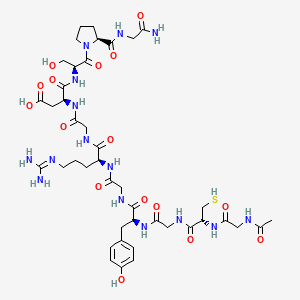
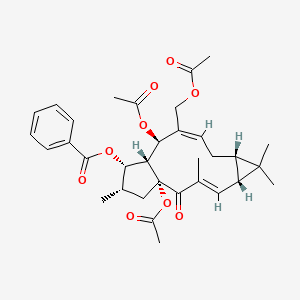
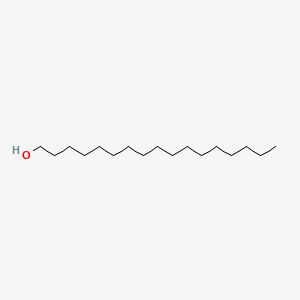
![[(3aR,4R,6E,9R,10E,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10831735.png)
